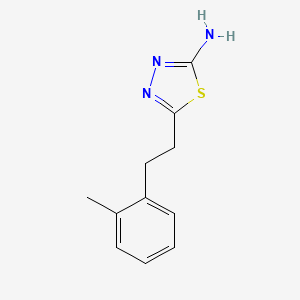

5-(2-Methylphenethyl)-1,3,4-thiadiazol-2-amine

CAS No.:

Cat. No.: VC18367684

Molecular Formula: C11H13N3S

Molecular Weight: 219.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3S |

|---|---|

| Molecular Weight | 219.31 g/mol |

| IUPAC Name | 5-[2-(2-methylphenyl)ethyl]-1,3,4-thiadiazol-2-amine |

| Standard InChI | InChI=1S/C11H13N3S/c1-8-4-2-3-5-9(8)6-7-10-13-14-11(12)15-10/h2-5H,6-7H2,1H3,(H2,12,14) |

| Standard InChI Key | LFBAJWWNNFECCE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1CCC2=NN=C(S2)N |

Introduction

Structural and Nomenclature Analysis

The systematic name 5-(2-methylphenethyl)-1,3,4-thiadiazol-2-amine denotes a five-membered heterocyclic ring containing one sulfur (S) and two nitrogen (N) atoms. The thiadiazole core is substituted at position 5 with a 2-methylphenethyl group (-CH2CH2-C6H3(CH3)) and at position 2 with an amine (-NH2). The molecular formula is C11H13N3S, with a molecular weight of 219.3 g/mol . The 2-methylphenethyl moiety introduces steric and electronic effects that influence the compound’s reactivity, solubility, and interactions with biological targets .

Synthetic Methodologies

Cyclization Approaches

The Hurd-Mori reaction is a classic route for synthesizing 1,3,4-thiadiazoles, involving the cyclization of thiosemicarbazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3) . For 5-(2-methylphenethyl)-1,3,4-thiadiazol-2-amine, a plausible synthesis could involve:

-

Preparation of 2-methylphenethylcarboxylic acid: Reacting 2-methylphenethyl bromide with a cyanide source (e.g., KCN) followed by hydrolysis to yield the corresponding carboxylic acid.

-

Formation of thiosemicarbazide: Condensing the carboxylic acid with thiosemicarbazide in refluxing ethanol.

-

Cyclization: Treating the intermediate with POCl3 to form the thiadiazole ring .

This method aligns with protocols used for analogous compounds, such as 5-phenyl-1,3,4-thiadiazol-2-amine, which was synthesized in a single step with a yield of 78% .

Alternative Routes

Spectral Characterization

Infrared (IR) Spectroscopy

Key IR absorptions would include:

-

N-H stretch: ~3300–3400 cm⁻¹ (primary amine).

-

Aromatic C-H bends: ~700–900 cm⁻¹ (2-methylphenethyl group) .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Mass Spectrometry

The molecular ion peak at m/z 219.3 (M⁺) would confirm the molecular weight. Fragmentation patterns might include loss of the 2-methylphenethyl group (-105 amu) and subsequent cleavage of the thiadiazole ring .

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited solubility in water due to the hydrophobic 2-methylphenethyl group; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

-

Stability: Likely air- and heat-sensitive, requiring storage under inert gas at 0–10°C .

Crystallography

X-ray diffraction studies of analogous compounds reveal planar thiadiazole rings with substituents adopting equatorial orientations to minimize steric strain .

Biological Activity and Applications

Anticancer Activity

Thiadiazole derivatives disrupt cancer cell proliferation by inhibiting kinases or topoisomerases. In colon cancer models, 2-amino-5-substituted-1,3,4-thiadiazoles reduced HT-29 cell viability by 80% at 10 µM . Molecular docking studies suggest that the 2-methylphenethyl group could interact with hydrophobic pockets in β-tubulin, making it a candidate for antimitotic drug development .

Material Science Applications

The conjugated π-system of the thiadiazole ring enables applications in organic electronics. Similar compounds have been used as electron-transport layers in OLEDs, with HOMO-LUMO gaps of ~3.5 eV .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume